molecular formula C31H26Cl2N2O5S B3880343 Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3880343
M. Wt: 609.5 g/mol
InChI Key: GRJQXVWAQUDMPT-QQXSKIMKSA-N
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Description

Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolo[3,2-A]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolo[3,2-A]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Esterification: The carboxylate group is formed through esterification reactions involving ethyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolo[3,2-A]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and applications.

    Chlorophenyl and Methoxyphenyl Derivatives:

Properties

IUPAC Name

ethyl (2Z)-5-(4-chlorophenyl)-2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26Cl2N2O5S/c1-4-39-30(37)27-18(2)34-31-35(28(27)20-10-12-22(32)13-11-20)29(36)26(41-31)16-19-9-14-24(25(15-19)38-3)40-17-21-7-5-6-8-23(21)33/h5-16,28H,4,17H2,1-3H3/b26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJQXVWAQUDMPT-QQXSKIMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=CC=C5Cl)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5Cl)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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